molecular formula C12H11FN2O B8305351 3-Fluoro-4-phenoxybenzene-1,2-diamine

3-Fluoro-4-phenoxybenzene-1,2-diamine

Cat. No.: B8305351
M. Wt: 218.23 g/mol
InChI Key: RBNGFBWUIYFKMQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-phenoxybenzene-1,2-diamine is a useful research compound. Its molecular formula is C12H11FN2O and its molecular weight is 218.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-fluoro-4-phenoxybenzene-1,2-diamine

InChI

InChI=1S/C12H11FN2O/c13-11-10(7-6-9(14)12(11)15)16-8-4-2-1-3-5-8/h1-7H,14-15H2

InChI Key

RBNGFBWUIYFKMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)N)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-6-nitro-3-phenoxyaniline (260 mg, 1.05 mmol) in methanol (20 ml) was added tin(II)chloride (1.18 g, 5.24 mmol). The reaction was heated to reflux overnight and then cooled to rt. The mixture was concentrated under reduced pressure and the residue was dissolved in ethyl acetate (50 mL). The solution was poured into an aqueous saturated sodium bicarbonate solution (150 mL), causing a precipitate to crash out. The mixture was filtered using ethyl acetate to rinse. The filtrate was washed with water and brine, dried over sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel chromatography using 0-70% ethyl acetate/hexane to yield the desired product (195 mg, 85%) 1H NMR (300 MHz, DMSO-d6) 7.22-7.31 (m, 2H), 6.94-7.01 (m, 1H), 6.82 (d, J=7.8 Hz, 2H), 6.31 (dd, J=8.5, 1.5 Hz, 1H), 6.20 (dd, J=8.5, 8.5 Hz, 1H); ES-MS m/z 219.3 (MH)+; HPLC RT (Method A) 2.40 min.
Name
2-fluoro-6-nitro-3-phenoxyaniline
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

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